molecular formula C13H18N6 B2907095 3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine CAS No. 887361-22-0

3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine

Cat. No.: B2907095
CAS No.: 887361-22-0
M. Wt: 258.329
InChI Key: CVKXRAMSWKUKGD-UHFFFAOYSA-N
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Description

3-Methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine is a synthetic organic compound characterized by a butane-1,1-diamine backbone (two amine groups attached to the first carbon of a four-carbon chain) substituted with a 3-methyl group and two pyrimidin-2-yl moieties.

Properties

IUPAC Name

3-methyl-1-N,1-N'-di(pyrimidin-2-yl)butane-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-10(2)9-11(18-12-14-5-3-6-15-12)19-13-16-7-4-8-17-13/h3-8,10-11H,9H2,1-2H3,(H,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXRAMSWKUKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(NC1=NC=CC=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine typically involves the reaction of pyrimidine derivatives with appropriate butane intermediates. One common method includes the use of stannous chloride and a mixture of ethanol and ethyl acetate as solvents under reflux conditions . Another approach involves the use of hydrogenation reactions to convert intermediates into the desired product .

Industrial Production Methods

Industrial production of this compound often relies on bulk custom synthesis, where large quantities of the starting materials are reacted under controlled conditions to yield the final product. Companies like ChemScene and BLD Pharm offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The pyrimidine rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully saturated butane derivatives.

Scientific Research Applications

3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Backbone Flexibility : The butane-1,1-diamine backbone in the target compound provides greater conformational flexibility compared to ethane-1,1-diamine (Compound 9) or methanediamine (nitenpyram intermediates). This flexibility may enhance its ability to act as a bidentate ligand in metal coordination .

Pyrimidin-2-yl Groups: Analogous compounds (e.g., Compound 9, nitenpyram intermediates) demonstrate that pyrimidin-2-yl substituents participate in hydrogen bonding (e.g., with Arg63 in GK protein, as seen in docking studies ).

Synthetic Routes : Multistep procedures involving amine coupling (e.g., reactions of pyrimidin-2-yl amines with acid chlorides or nitroethenes) are common for such diamines . The target compound could be synthesized via similar pathways.

Antitumor Activity

Compound 9, a pyrimidin-2-yl-substituted diamine with a trichloromethyl group, exhibited antitumor activity in vitro, likely due to DNA intercalation or topoisomerase inhibition . While the target compound lacks the trichloromethyl group, its pyrimidin-2-yl moieties may still enable interactions with nucleic acids or enzymes, warranting further testing.

Metabolic Stability

Nitenpyram intermediates (e.g., N-ethylmethanediamine derivatives) undergo biodegradation via microbial action, producing simpler amines . The 3-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs.

Coordination Chemistry

Pyrimidin-2-yl groups in Compound 9 and kinase inhibitors (e.g., ) act as N-donor ligands. The target compound’s dual pyrimidin-2-yl groups could facilitate chelation of transition metals (e.g., Cu²⁺, Pt²⁺), making it a candidate for catalytic or therapeutic metal complexes.

Physicochemical Properties

  • Solubility : Pyrimidin-2-yl groups increase hydrophobicity, but the 3-methyl butane backbone may improve solubility in organic solvents compared to rigid aromatic analogs .
  • Thermal Stability : N,N'-disubstituted diamines (e.g., nitroethene derivatives ) decompose at >200°C, suggesting the target compound may exhibit similar stability.

Biological Activity

3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine is a compound with significant potential in biological research due to its unique structure and properties. With a molecular formula of C13H18N6, it features two pyrimidine rings and a butane backbone, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of biologically relevant derivatives that may exhibit enhanced activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionExample Reagents
OxidationFormation of pyrimidine N-oxidesPotassium permanganate
ReductionProduction of saturated butane derivativesHydrogen with palladium catalyst
SubstitutionReaction with electrophiles or nucleophilesHalogenating agents, amines

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways. The precise mechanisms remain under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.

Biological Activity

Research has indicated that this compound possesses several biological activities that warrant further exploration:

  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : The compound may exhibit pain-relieving properties, similar to other known analgesics.
  • Antitumor Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, this compound was found to significantly reduce inflammation markers in vitro. The study utilized lipopolysaccharide (LPS)-induced macrophages to evaluate the compound's efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine rings or the butane backbone can lead to variations in potency and selectivity.

Table 2: Structure-Activity Relationships

Compound VariationBiological ActivityObservations
Parent CompoundModerate anti-inflammatory activityBaseline for further modifications
Methyl substitution on pyrimidine ringEnhanced anti-inflammatory activityIncreased binding affinity
Longer alkyl chain on butane backboneReduced solubilityTrade-off between solubility and activity

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